1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride
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Overview
Description
1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride is a versatile small molecule scaffold used in various scientific research fields. This compound is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like halides or amines replace functional groups on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride
- 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
Uniqueness
1-oxa-3,8-diazaspiro[46]undecan-2-one hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
2694728-19-1 |
---|---|
Molecular Formula |
C8H15ClN2O2 |
Molecular Weight |
206.7 |
Purity |
95 |
Origin of Product |
United States |
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